molecular formula C16H19NO3 B4965852 9-(2,3-dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one

9-(2,3-dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one

Cat. No.: B4965852
M. Wt: 273.33 g/mol
InChI Key: HHPJGUUNRWULQC-UHFFFAOYSA-N
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Description

9-(2,3-Dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbazole core substituted with a dihydroxypropyl group and a methyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,3-dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one typically involves multi-step organic reactions. One common synthetic route includes the initial formation of the carbazole core, followed by the introduction of the dihydroxypropyl group through a series of nucleophilic substitution reactions. The methyl group is then introduced via alkylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze specific steps in the synthesis, thereby enhancing the efficiency and selectivity of the process .

Chemical Reactions Analysis

Types of Reactions

9-(2,3-Dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one undergoes various types of chemical reactions, including:

    Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbazole core can be reduced to form dihydrocarbazole derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include ketones, aldehydes, dihydrocarbazole derivatives, and various substituted ethers and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9-(2,3-Dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-(2,3-dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The dihydroxypropyl group allows the compound to form hydrogen bonds with active sites of enzymes, thereby inhibiting or modulating their activity. The carbazole core can interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Similar Compounds

    9-(2,3-Dihydroxypropyl)-adenine: Similar in structure but with an adenine core instead of a carbazole core.

    N-(2,3-Dihydroxypropyl)arylamides: These compounds have a similar dihydroxypropyl group but differ in the core structure.

Uniqueness

The uniqueness of 9-(2,3-dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one lies in its carbazole core, which imparts distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

9-(2,3-dihydroxypropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10-5-6-14-13(7-10)12-3-2-4-15(20)16(12)17(14)8-11(19)9-18/h5-7,11,18-19H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPJGUUNRWULQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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